molecular formula C18H21N5O3 B4490853 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B4490853
M. Wt: 355.4 g/mol
InChI Key: BYWYGVXLRLLGRJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a pyrimidine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. For example, the reaction with an amine can lead to the formation of an amide derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to a biological response.

The specific molecular targets and pathways involved depend on the compound’s structure and functional groups. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the precise mechanism of action.

Comparison with Similar Compounds

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as pyrrolopyrazine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds share structural similarities, including the presence of fused heterocyclic rings, but differ in their specific functional groups and substituents.

    Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds feature a pyridine ring fused with a pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-9-23-14(15(24)20-11-12-7-5-6-8-19-12)10-13-16(23)21(2)18(26)22(3)17(13)25/h5-8,10H,4,9,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWYGVXLRLLGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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